

Live-Cell Imaging with KIF18A Inhibitors: Monitoring Mitotic Progression

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Compound of Interest

Compound Name: KIF18A-IN-10

Cat. No.: B12360713

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface. Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a critical step for accurate chromosome segregation during mitosis. In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on KIF18A to manage the increased mitotic stress. Inhibition of KIF18A in these cells leads to severe mitotic defects, including prolonged mitotic arrest, chromosome misalignment, and the formation of multipolar spindles, ultimately triggering apoptotic cell death.^{[1][2][3][4]} This selective vulnerability makes KIF18A an attractive therapeutic target for CIN-high cancers.^{[1][2][5][6]}

Live-cell imaging is an indispensable tool for studying the dynamic process of mitosis and the real-time effects of mitotic inhibitors. By fluorescently labeling key mitotic structures such as chromosomes (e.g., H2B-GFP/mCherry) and microtubules (e.g., α -tubulin-GFP/mCherry), researchers can directly visualize and quantify the phenotypic consequences of KIF18A inhibition. These application notes provide a comprehensive guide and detailed protocols for utilizing KIF18A inhibitors, such as **KIF18A-IN-10** and other well-characterized compounds like AM-1882, Sovilnesib, and VLS-1272, in live-cell imaging experiments to monitor mitosis.

Mechanism of Action of KIF18A Inhibitors

KIF18A inhibitors are small molecules that typically bind to the motor domain of KIF18A, interfering with its ATPase activity and its interaction with microtubules.^{[1][7][8]} This inhibition prevents the proper localization of KIF18A to the plus-ends of kinetochore-microtubules.^{[2][9]} Consequently, the microtubules are no longer properly regulated, leading to increased chromosome oscillations and a failure of chromosomes to align at the metaphase plate.^{[1][2]} This triggers the Spindle Assembly Checkpoint (SAC), a crucial mitotic surveillance mechanism that delays anaphase onset until all chromosomes are correctly attached to the mitotic spindle.^[1] Prolonged activation of the SAC in KIF18A-inhibited CIN cancer cells often results in mitotic catastrophe and apoptosis.^{[1][2]}

Data Presentation

The following tables summarize quantitative data for various KIF18A inhibitors across different cancer cell lines.

Table 1: Inhibitory Potency of KIF18A Inhibitors

Inhibitor	Target	IC50 (nM)	Assay Type	Reference
KIF18A-IN-1	KIF18A	5.09 (MDA-MB-157), 12.4 (OVCAR-8), 6.11 (HCC-1806), 20.9 (HeLa), 10.3 (OVCAR-3)	Cell Viability (5 days)	^[10]
AM-1882	KIF18A	230	MT-ATPase Motor Assay	^[11]
VLS-1272	KIF18A	41	ATPase Activity	^[8]
VLS-1272	KIF18A	7.8 (JIMT-1), 9.7 (NIH-OVCAR3), 11 (HCC-15)	Cell Viability (7 days)	^[8]

Table 2: Cellular Effects of KIF18A Inhibitors in Live-Cell Imaging

Inhibitor	Cell Line	Concentration	Key Phenotypes Observed	Reference
AM-1882	HeLa Kyoto	0.2 μ M	Prolonged time in mitosis, leading to cell death in mitosis (DiM)	[12]
AM-1882	MDA-MB-157	15 nM (EC50)	Increased percentage of cells with >2 Pericentrin (PCM) foci	[11]
AM-1882	OVCAR-3	0.5 μ M	Accumulation of Cyclin B1 starting at 8 hours, sustained mitotic arrest	[12]
Compound 3	hTERT-RPE1	250 nM	Rapid relocalization of KIF18A from microtubule plus-ends to spindle poles within minutes	[9]
KIF18Ai (unspecified)	HCC1806	Not specified	Increased severely misaligned chromosomes, increased mitotic duration and errors	[1][13]

Experimental Protocols

Protocol 1: General Live-Cell Imaging of Mitosis with a KIF18A Inhibitor

This protocol provides a general framework for observing the effects of a KIF18A inhibitor on mitotic progression.

Materials:

- Cancer cell line of interest (e.g., HeLa, OVCAR-3, MDA-MB-157) stably expressing fluorescently tagged Histone H2B (e.g., H2B-GFP or H2B-mCherry) and/or α -tubulin (e.g., α -tubulin-GFP or α -tubulin-mCherry).
- Complete cell culture medium.
- CO₂-independent imaging medium (or a microscope with an environmental chamber).
- Glass-bottom imaging dishes or plates.
- KIF18A inhibitor (e.g., **KIF18A-IN-10**, AM-1882) dissolved in a suitable solvent (e.g., DMSO).
- Vehicle control (e.g., DMSO).
- Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO₂), autofocus, and automated stage.

Procedure:

- **Cell Seeding:** Seed the fluorescently labeled cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
- **Inhibitor Preparation:** Prepare a stock solution of the KIF18A inhibitor in the appropriate solvent. On the day of the experiment, dilute the inhibitor to the desired final concentration in pre-warmed imaging medium. Prepare a vehicle control with the same final concentration of the solvent.

- Microscope Setup: Turn on the microscope, environmental chamber, and associated software. Allow the system to equilibrate to 37°C and 5% CO₂.
- Initiating the Imaging:
 - Gently wash the cells with pre-warmed imaging medium.
 - Add the imaging medium containing the KIF18A inhibitor or vehicle control to the cells.
 - Place the dish on the microscope stage.
 - Select multiple fields of view for imaging.
 - Set up the time-lapse imaging parameters. A typical starting point is to acquire images every 5-15 minutes for 24-48 hours. Use the lowest possible laser power and exposure time to minimize phototoxicity.
- Data Acquisition: Start the time-lapse acquisition.
- Data Analysis:
 - Visually inspect the movies to identify mitotic events and phenotypes such as mitotic entry (nuclear envelope breakdown), chromosome alignment, anaphase onset, and cytokinesis.
 - Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset).
 - Score for mitotic phenotypes:
 - Mitotic arrest: Cells that enter mitosis but fail to progress to anaphase.
 - Chromosome misalignment: Failure of chromosomes to congress to the metaphase plate.
 - Multipolar spindles: Cells with more than two spindle poles.
 - Cell fate: Determine if cells undergo normal division, cell death in mitosis, or mitotic slippage (exit mitosis without proper chromosome segregation).

Protocol 2: High-Resolution Confocal Microscopy of KIF18A Localization

This protocol is designed to visualize the mislocalization of KIF18A upon inhibitor treatment.

Materials:

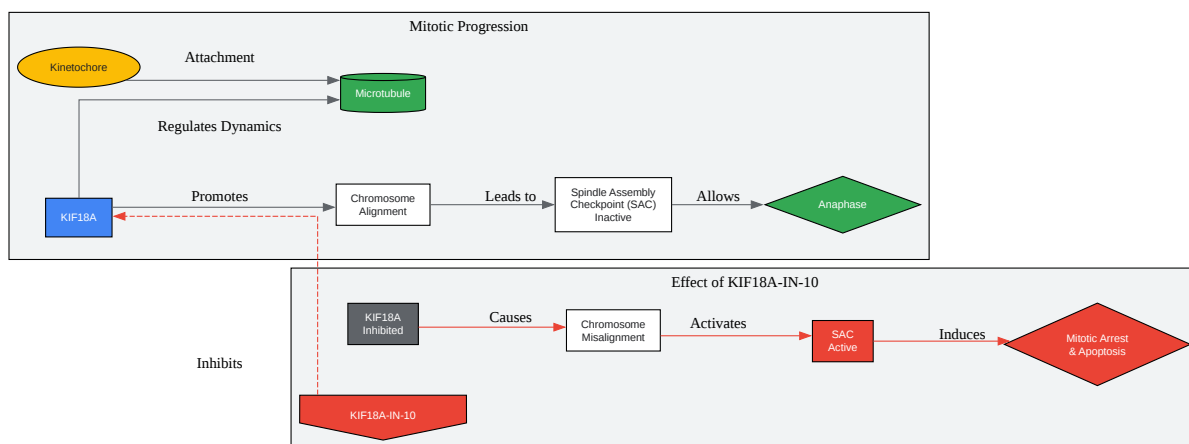
- Cell line expressing GFP-KIF18A and a red fluorescent microtubule marker (e.g., mCherry-Tubulin).
- Glass-bottom imaging dishes.
- KIF18A inhibitor and vehicle control.
- Confocal microscope with an environmental chamber.

Procedure:

- Cell Preparation: Seed the cells as described in Protocol 1.
- Microscope Setup: Prepare the confocal microscope for live-cell imaging.
- Imaging:
 - Identify mitotic cells based on the condensed chromatin and spindle morphology.
 - Acquire a baseline image ($t=0$) of the GFP-KIF18A and mCherry-Tubulin signals.
 - Carefully add the KIF18A inhibitor to the imaging dish.
 - Immediately start acquiring a time-lapse series of images every 1-2 minutes for at least 30 minutes to capture the rapid relocalization of KIF18A.
- Analysis:
 - Observe the change in GFP-KIF18A localization from the plus-ends of microtubules to the spindle poles.

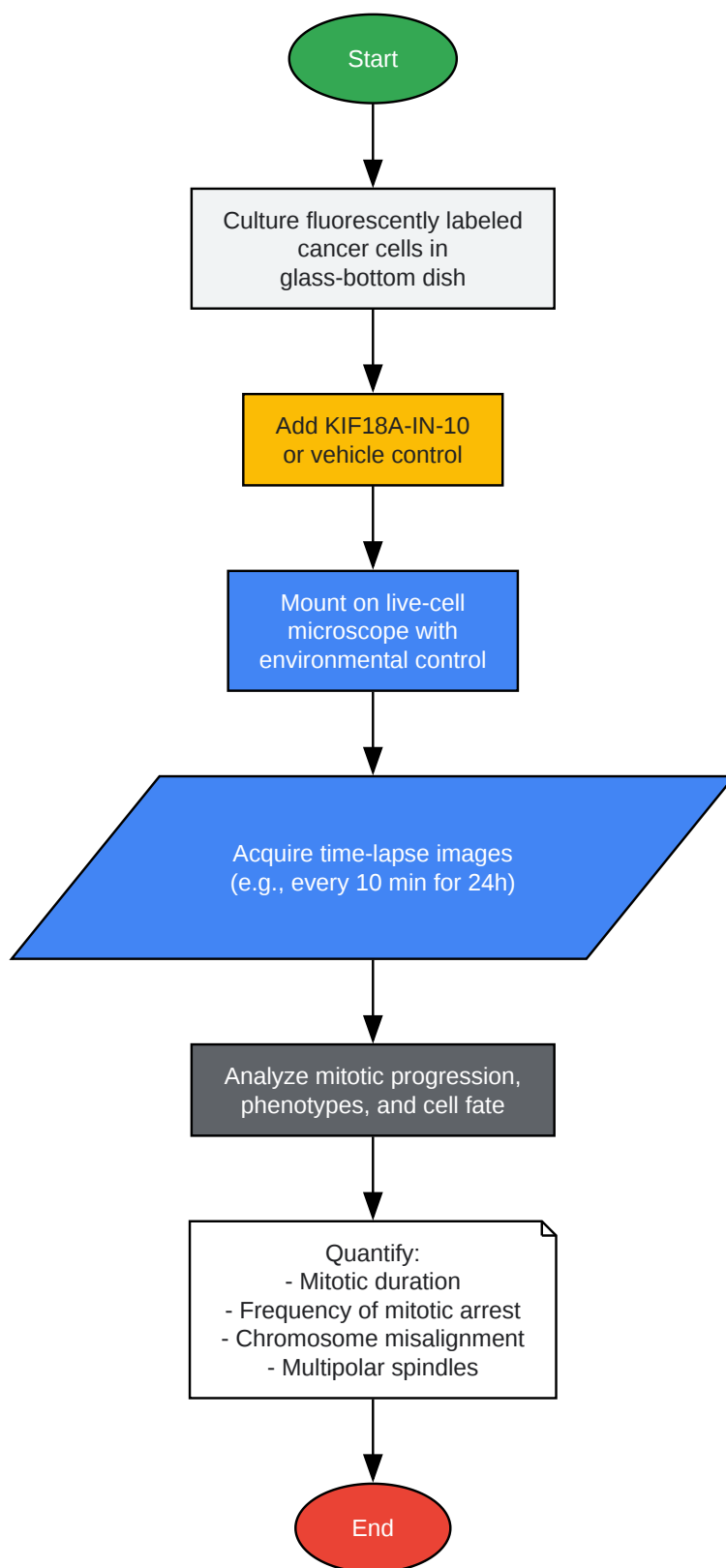
- Quantify the fluorescence intensity of GFP-KIF18A at the spindle poles and the metaphase plate over time.

Visualizations



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Caption: KIF18A signaling in normal mitosis and upon inhibition.



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Caption: Experimental workflow for live-cell imaging with **KIF18A-IN-10**.

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